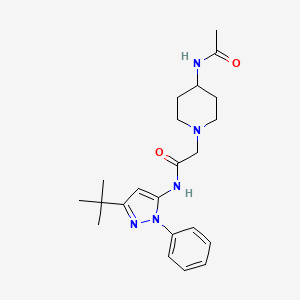![molecular formula C15H20N4O4 B7542436 4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide](/img/structure/B7542436.png)
4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide, also known as BAMORO, is a synthetic compound that belongs to the class of morpholine carboxamides. BAMORO has been widely studied for its potential applications in scientific research due to its unique chemical structure and properties.
Applications De Recherche Scientifique
4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. 4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with metal ions.
Mécanisme D'action
The mechanism of action of 4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of enzymes involved in various metabolic pathways. 4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide has been shown to inhibit the activity of enzymes such as carbonic anhydrase, urease, and acetylcholinesterase.
Biochemical and Physiological Effects:
4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been shown to exhibit cytotoxic activity against various cancer cell lines. Additionally, 4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using commercially available starting materials. It also exhibits a wide range of biological activities, making it a versatile compound for use in various scientific research fields. However, 4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide also has some limitations. It is a relatively new compound, and its biological activities are not fully understood. Additionally, its potential toxicity and side effects have not been fully evaluated.
Orientations Futures
There are several future directions for research on 4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide. One area of research could focus on elucidating the mechanism of action of 4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide and identifying its molecular targets. Another area of research could focus on evaluating the potential toxicity and side effects of 4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide. Additionally, further studies could be conducted to evaluate the potential of 4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide as a drug delivery system or as a lead compound for the development of new drugs. Finally, further studies could be conducted to evaluate the potential of 4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide as a therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide can be synthesized through a multistep synthesis process starting from commercially available starting materials. The synthesis process involves the reaction of morpholine with benzyl isocyanate to give 4-benzylcarbamoylmorpholine. This intermediate is then reacted with ethyl chloroformate to give 4-benzylcarbamoylmorpholine-2-carboxylate. Finally, the carboxylate group is converted to an amide group by reacting with ammonia to give 4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide.
Propriétés
IUPAC Name |
4-[2-(benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c16-14(21)12-9-19(6-7-23-12)10-13(20)18-15(22)17-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,16,21)(H2,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPOLIHMFUCOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC(=O)NC(=O)NCC2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B7542356.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-propan-2-yloxyacetamide](/img/structure/B7542364.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7542370.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7542372.png)
![N-[1-(1-naphthalen-2-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7542376.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(1-methylpyrazol-4-yl)propanamide](/img/structure/B7542382.png)
![2-(4-acetamidopiperidin-1-yl)-N-[cyclopentyl-(4-fluorophenyl)methyl]acetamide](/img/structure/B7542385.png)
![N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]butanamide](/img/structure/B7542390.png)

![N-[1-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-yl]acetamide](/img/structure/B7542402.png)
![N-[1-(2-methylpropyl)imidazol-2-yl]thiadiazole-5-carboxamide](/img/structure/B7542410.png)
![N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7542414.png)
![4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide](/img/structure/B7542421.png)
![5-methyl-N-[1-[2-[(2-methylphenyl)methylamino]-2-oxoethyl]piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B7542426.png)